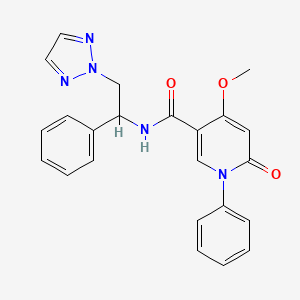

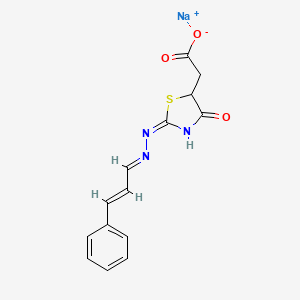

![molecular formula C8H10N4 B2657503 N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1506816-22-3](/img/structure/B2657503.png)

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs), which are known for their significant photophysical properties . These compounds have attracted a great deal of attention in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step method . This method uses a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid . This allows the introduction of a substituted amino group into position 5 of azolo[1,5-a]-pyrimidines without the use of severe conditions and palladium catalysts .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis

The compound “N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” has been determined by X-ray crystallography . The compound crystallizes in the space group P −1 with two molecules in the asymmetric unit solvated with one molecule of the acetic acid .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine serves as a valuable scaffold for designing biologically active compounds. Researchers explore its potential as a starting point for developing novel drugs. The compound’s bicyclic core, with substituents at positions five and seven, allows for diverse modifications. Notably, the formation of both syn- and anti-configured isomers during reduction provides opportunities for stereochemical optimization .

Antitumor Activity

Molecular docking studies have highlighted the antitumor potential of derivatives based on this pyrazolo[1,5-a]pyrimidine scaffold. By modifying the compound’s structure, researchers aim to enhance its interaction with tumor-specific targets, leading to improved therapeutic efficacy .

Synthetic Methodology

The synthesis of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine and related analogs involves innovative methods. For instance, a one-step approach using a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid allows the introduction of substituted amino groups at position five without harsh conditions or palladium catalysts .

Functional Materials

Researchers investigate the use of pyrazolo[1,5-a]pyrimidines in functional materials. These compounds exhibit interesting electronic properties, making them suitable for applications in organic electronics, sensors, and optoelectronic devices. Tailoring their substituents can fine-tune their properties .

NMR Spectroscopy Applications

The study of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine using NMR spectroscopy has revealed valuable insights. Notably, the formation of anti-configured isomers alongside syn-configured ones was confirmed. Long-range interproton distances were quantified, providing essential data for structural analysis and drug design .

Conformational Studies

The conformational stability of the bicyclic core in both syn- and trans-configurations impacts its suitability for drug binding. While syn-configured tetrahydropyrazolo[1,5-a]pyrimidines exhibit stability, trans-configured counterparts are more labile but adaptable to active sites. Understanding these conformations aids in rational drug design .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have the potential to lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propiedades

IUPAC Name |

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-6-5-8(9-2)12-7(11-6)3-4-10-12/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLPWURCCBIOLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

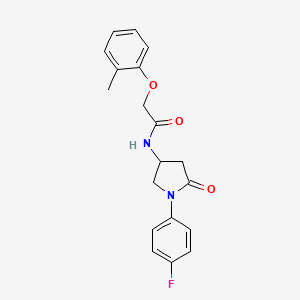

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657423.png)

![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)

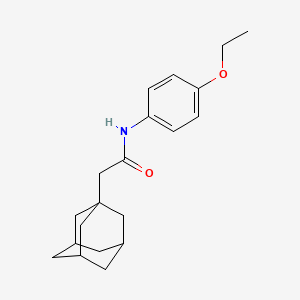

![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2657431.png)

![N-Methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]prop-2-enamide](/img/structure/B2657433.png)

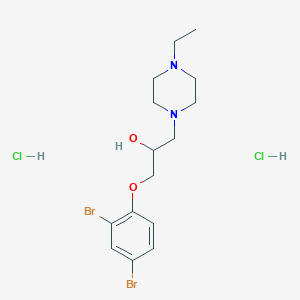

![5-Methyl-2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2657439.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B2657441.png)

![3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2657443.png)